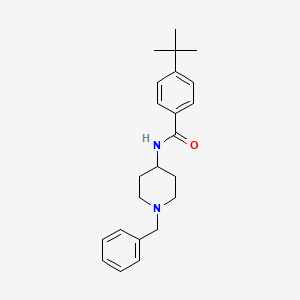![molecular formula C20H18F3N5O2S B2971536 2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide CAS No. 921789-20-0](/img/structure/B2971536.png)
2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a complex organic molecule that contains several functional groups, including a methoxyphenyl group, an imidazotriazole group, a thio group, and a trifluoromethylphenyl group. These groups suggest that the compound could have interesting chemical properties and potential applications in various fields such as medicinal chemistry or materials science .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact synthesis would depend on the desired configuration and the available starting materials .Molecular Structure Analysis
The molecular structure of the compound would be determined by the arrangement of these functional groups around the central carbon atom. The presence of the methoxyphenyl and trifluoromethylphenyl groups suggests that the compound could have interesting electronic properties .Chemical Reactions Analysis
The reactivity of the compound would be influenced by the presence of the functional groups. For example, the imidazotriazole group might make the compound reactive towards nucleophiles, while the trifluoromethyl group could potentially increase the compound’s stability .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. For example, the presence of the trifluoromethyl group could potentially increase the compound’s lipophilicity, which might influence its solubility and permeability .科学的研究の応用
Synthesis and Characterization
- The synthesis of imidazole derivatives, including structures similar to the compound , involves methods like microwave irradiation, providing safe reaction profiles, excellent yields, and economical processes. Structural characterization is typically confirmed through techniques like 1HNMR and mass spectral analysis (Prashanth et al., 2021).
Cytotoxic Activity
- Novel compounds with imidazo[2,1-b]thiazole scaffolds, closely related to the queried compound, have been tested for cytotoxicity against human cancer cell lines, showing potential as inhibitors against specific cell lines (Ding et al., 2012).
Potential as Radiolabeled Probes
- Derivatives of imidazo[1,2-a]pyridines, similar to the compound of interest, have been synthesized as high-affinity ligands for Peripheral Benzodiazepine Receptors (PBR) and investigated as potential probes for SPECT imaging (Katsifis et al., 2000).
Antiulcer Applications
- Imidazo[1,2-a]pyridinylalkylbenzoxazole derivatives, structurally related to the query compound, have been found to exhibit histamine H2-receptor antagonist and antiulcer activities (Katsura et al., 1992).
Antimicrobial and Anti-Inflammatory Activities
- Acetamido pyrrolyl azoles, including imidazoles, have shown promising antibacterial and antifungal activities against specific pathogens and potential anti-inflammatory activity (Sowmya et al., 2017).
Anticonvulsant Properties
- Imidazolyl-N-phenylacetamide derivatives, similar in structure to the compound , have been synthesized and shown to exhibit anticonvulsant activity (Aktürk et al., 2002).
Potential in Alzheimer's Disease Research
- The synthesis of a carbon-11 labeled imidazopyridine derivative, structurally related, has been explored for potential detection of Alzheimer's disease prior to amyloid β aggregation (Brooks et al., 2015).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-[[7-(4-methoxyphenyl)-5,6-dihydroimidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18F3N5O2S/c1-30-16-7-5-15(6-8-16)27-9-10-28-18(27)25-26-19(28)31-12-17(29)24-14-4-2-3-13(11-14)20(21,22)23/h2-8,11H,9-10,12H2,1H3,(H,24,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSEQTDQSLSQKHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN3C2=NN=C3SCC(=O)NC4=CC=CC(=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18F3N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

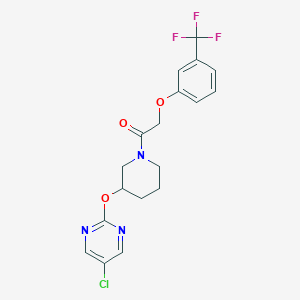
![N-[[5-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]thiophene-2-carboxamide](/img/structure/B2971457.png)
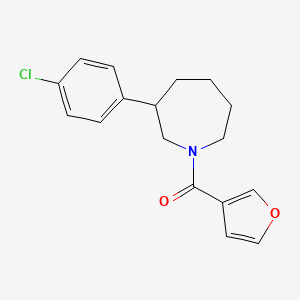
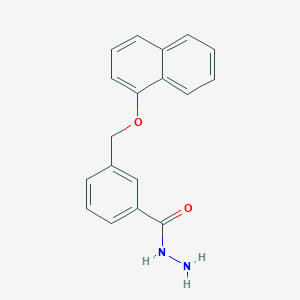
![(Z)-ethyl 1-cyclohexyl-2-((3,5-dimethoxybenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2971463.png)
![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide](/img/structure/B2971464.png)
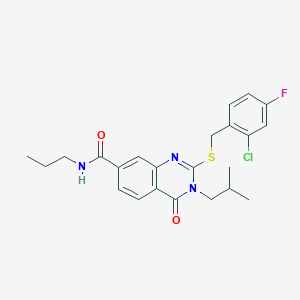
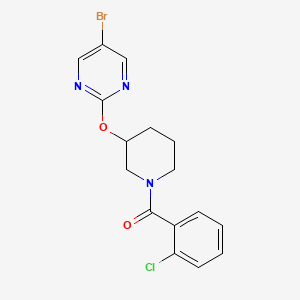
![2-(2,4-dimethylphenyl)-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide](/img/structure/B2971468.png)
![2-(4-fluorobenzamido)-N-(thiophen-2-ylmethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2971469.png)
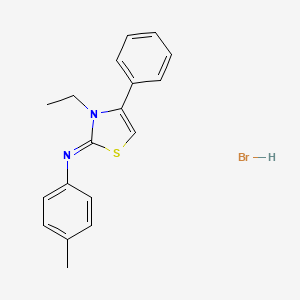
![2-(4-ethoxyphenyl)-5-(furan-2-yl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B2971473.png)
![[Methyl(phenyl)carbamoyl]methyl 6-chloropyridine-3-carboxylate](/img/structure/B2971474.png)
